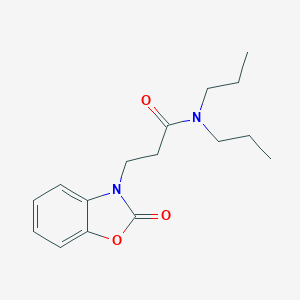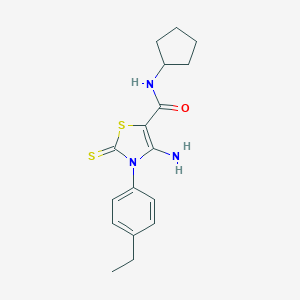![molecular formula C11H18N4O B362585 2-N-[2-(Morpholin-4-yl)ethyl]pyridin-2,5-diamin CAS No. 313219-62-4](/img/structure/B362585.png)
2-N-[2-(Morpholin-4-yl)ethyl]pyridin-2,5-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine” is a chemical compound with the molecular formula C11H18N4O . It is related to N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride, which has a CAS Number of 1235440-71-7 .
Molecular Structure Analysis
The InChI code for the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 1S/C11H18N4O.2ClH/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15;;/h1-2,9H,3-8,12H2,(H,13,14);2*1H .Physical And Chemical Properties Analysis
The molecular weight of the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 295.21 . It is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in disease progression. 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to modulate the activity of certain transcription factors, which are involved in gene expression and can contribute to disease development.
Biochemical and Physiological Effects:
2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine can modulate the activity of various enzymes, including protein kinases, phosphatases, and dehydrogenases. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to affect the expression of genes involved in glucose metabolism, inflammation, and cell survival. Physiologically, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to regulate glucose levels, improve insulin sensitivity, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to have a range of biological activities, making it a versatile tool for studying various disease pathways. However, there are also limitations to using 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues may vary. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine can enhance the effectiveness of certain chemotherapy drugs, and further research is needed to determine the optimal combination and dosing regimen. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has shown promise in the treatment of neurodegenerative disorders, and further research is needed to determine its potential use in this area. Finally, more research is needed to fully understand the mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine and its effects on different cell types and tissues.
Synthesemethoden
The synthesis of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyridine with morpholine, followed by reduction with sodium borohydride, and subsequent reaction with 2-bromoethylamine. The final product is purified through column chromatography to obtain 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Herbizid-Entdeckung und Unkrautbekämpfung
2-N-[2-(Morpholin-4-yl)ethyl]pyridin-2,5-diamin: (auch bekannt als ELC5) hat eine herbizide Wirkung gegen Phalaris minor gezeigt, ein weit verbreitetes Unkraut in Weizenfeldern. So funktioniert es:
Experimentelle Validierung: ELC5 wurde synthetisiert und durch Ganzpflanzen-Assays bewertet. Es zeigte eine herbizide Wirkung, die mit Isoproturon vergleichbar ist, was es zu einem potenziellen Kandidaten für die Unkrautbekämpfung macht .
Antioxidative Eigenschaften
Eine andere Studie untersuchte die strukturellen Eigenschaften und die antioxidative Aktivität von This compound. Obwohl spezifische Details nicht leicht verfügbar sind, könnte das Verständnis seines antioxidativen Potenzials Auswirkungen auf die Gesundheit und die Vorbeugung von Krankheiten haben .
Funktionalisierung von Morpholin-Derivaten
Cyclische Imide, einschließlich Morpholin-Derivaten, finden Anwendung in der Medizin. Obwohl die genaue Verbindung unterschiedlich sein kann, hebt dieser umfassendere Kontext ihr Potenzial als Antikrebsmittel, Antiepileptika, Sedativa und mehr hervor .
Safety and Hazards
The related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSWHQJAVWBTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
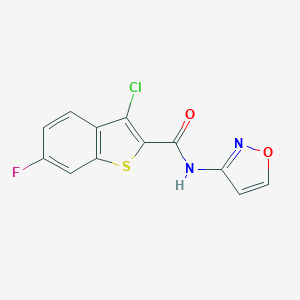
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)
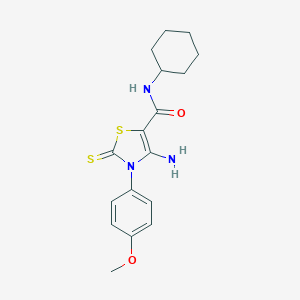
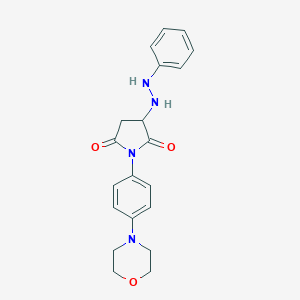
![2-[5-(Methylethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B362526.png)

